5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-imidazol-2-one is a useful research compound. Its molecular formula is C18H20N2O3S2 and its molecular weight is 376.49. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Catalytic Applications
Green Synthesis of Pyrazoles : A study utilized disulfonic acid imidazolium chloroaluminate as a catalyst for the efficient synthesis of pyrazoles, suggesting potential catalytic roles for similar imidazole derivatives in green chemistry applications (Moosavi-Zare et al., 2013).
Dual-Functional Catalysts : Research on 1,3-disulfonic acid imidazolium trifluoroacetate highlighted its efficiency as a catalyst in multi-component reactions, indicating that imidazolium-based compounds can serve as versatile catalysts in organic synthesis (Karami & Zare, 2018).
Antitumor Activity
- Preclinical Antitumor Activity : An imidazole derivative showed potent antitumor activity in preclinical models, suggesting that related compounds could be explored for their therapeutic potential in cancer treatment (Hunt et al., 2000).
Synthetic Methodologies
- Novel Synthetic Approaches : Research on the synthesis of novel 4-substituted-5-nitroimidazoles provides insights into new synthetic methodologies that could be applicable to the synthesis and functionalization of similar imidazole derivatives (Crozet et al., 2002).
Electrophysiological Studies
- Electrophysiological Activity : A study on novel imidazolium salts investigated their class III electrophysiological activity, suggesting potential research applications in the study of cardiac arrhythmias (Lis et al., 1987).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These targets could potentially include various enzymes, ion channels, or receptor proteins within the cell.
Mode of Action
The interaction of the compound with its targets could lead to a variety of effects, such as the inhibition or activation of the target’s function. This could result in changes to cellular signaling pathways, gene expression, or metabolic processes .
Biochemical Pathways
The compound could potentially affect various biochemical pathways within the cell, depending on its specific targets. For example, it could influence pathways related to cell growth and proliferation, apoptosis, or cellular metabolism .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cell behavior and function to potential therapeutic effects, such as antiviral, anti-inflammatory, or anticancer activities .
Properties
IUPAC Name |
5-[1-(benzenesulfonyl)ethyl]-4-ethyl-3-(thiophen-2-ylmethyl)-1H-imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-3-16-17(13(2)25(22,23)15-9-5-4-6-10-15)19-18(21)20(16)12-14-8-7-11-24-14/h4-11,13H,3,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVLEYKQRIODLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=O)N1CC2=CC=CS2)C(C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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